An In-depth Technical Guide to 2,2-Diethoxypropane: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2,2-Diethoxypropane: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Diethoxypropane, a valuable acetal in organic synthesis, serves as a versatile reagent for the protection of diols, a dehydrating agent, and a precursor in various chemical transformations. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, and explicit experimental protocols for its synthesis and application, particularly in the formation of acetonides. The content herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize 2,2-diethoxypropane in their work.
Chemical and Physical Properties
2,2-Diethoxypropane is a colorless liquid characterized by a distinct ethereal-camphor-like odor.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆O₂ | [2][3][4] |
| Molecular Weight | 132.20 g/mol | [2][3][5] |
| Density | 0.82 g/mL at 25 °C | |
| Boiling Point | 113-117 °C | [2] |
| Refractive Index (n²⁰/D) | 1.389 | [1] |
| Flash Point | 46 °F | [6] |
| Solubility | Soluble in alcohol and miscible with oils and other organic solvents. Limited solubility in water. | [2] |
| Vapor Pressure | 24 mmHg at 25 °C |
Chemical Structure and Spectroscopic Data
The structure of 2,2-diethoxypropane, also known as acetone diethyl acetal, consists of a central propane backbone with two ethoxy groups attached to the second carbon atom.[4]
| Identifier | Value | Reference(s) |
| IUPAC Name | 2,2-diethoxypropane | [5] |
| CAS Number | 126-84-1 | [2][4] |
| SMILES | CCOC(C)(C)OCC | [2][5] |
| InChI | InChI=1S/C7H16O2/c1-5-8-7(3,4)9-6-2/h5-6H2,1-4H3 | [2][5] |
| InChIKey | FGQLGYBGTRHODR-UHFFFAOYSA-N | [2][5] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for 2,2-diethoxypropane and are crucial for its characterization.[5][7][8]
Experimental Protocols
Synthesis of 2,2-Diethoxypropane
An improved and efficient method for the synthesis of 2,2-diethoxypropane involves the reaction of acetone with anhydrous ethanol using triethyl orthoformate as a dehydrating agent and ammonium chloride as a catalyst.[9][10]
Materials:
-
Acetone (26 g, 0.45 mol)[10]
-
Triethyl orthoformate (74 g, 0.50 mol)[10]
-
Anhydrous ethanol (75 mL)[10]
-
Ammonium chloride (0.72 g)[10]
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Combine acetone, triethyl orthoformate, anhydrous ethanol, and ammonium chloride in a round-bottom flask.[10]
-
Heat the mixture under reflux for 3 hours.[10]
-
After the reaction is complete, the product can be purified by distillation.
This method has been reported to yield 2,2-diethoxypropane in 77.5% yield.[10]
Protection of 1,2-Diols as Acetonides
2,2-Diethoxypropane is a valuable reagent for the protection of 1,2-diols by forming a cyclic acetal, also known as an acetonide. This protection is stable under a variety of non-acidic conditions.[11] The general procedure involves an acid-catalyzed exchange reaction.
Materials:
-
1,2-Diol
-
2,2-Diethoxypropane (can be used as both reagent and solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), iodine)[4][11]
-
Anhydrous solvent (e.g., DMF, if 2,2-diethoxypropane is not the solvent)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 1,2-diol in 2,2-diethoxypropane or a suitable anhydrous solvent.
-
Add a catalytic amount of the acid catalyst (e.g., 0.05 eq of p-TsOH).[11]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.[11]
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the protected diol.
-
If necessary, the product can be further purified by column chromatography or distillation.
Deprotection of Acetonides
The acetonide protecting group can be readily removed under acidic conditions to regenerate the diol.
Materials:
-
Protected diol (acetonide)
-
Solvent mixture (e.g., THF/water)
-
Strong acid (e.g., concentrated HCl) or acidic resin[11]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected diol in a suitable solvent mixture (e.g., THF/water in a 4:1 ratio).[11]
-
Add a catalytic amount of a strong acid.[11]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the acid with saturated aqueous NaHCO₃ solution.
-
Extract the diol with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected 1,2-diol.
Applications in Synthesis
Beyond its primary role in diol protection, 2,2-diethoxypropane serves other important functions in organic synthesis:
-
Water Scavenger: In moisture-sensitive reactions, 2,2-diethoxypropane can be used as a dehydrating agent. It reacts with water in the presence of an acid catalyst to form acetone and ethanol, which can be removed from the reaction mixture.[12]
-
Intermediate in Synthesis: It is an intermediate in the synthesis of other valuable compounds. For instance, it can be used in the preparation of 2-ethoxypropene.
Safety and Handling
2,2-Diethoxypropane is a flammable liquid and should be handled with appropriate safety precautions.[2] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[2] Use in a fume hood and wear appropriate personal protective equipment, including gloves and safety glasses.
This guide provides a foundational understanding of 2,2-diethoxypropane for its effective application in a laboratory setting. For more specific applications and advanced techniques, consulting the primary literature is recommended.
References
- 1. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. online.bamu.ac.in [online.bamu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 8. Chemical dehydration of specimens with 2,2-dimethoxypropane (DMP) for paraffin processing of animal tissues: practical and economic advantages over dehydration in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation method of 2, 2-dimethoxypropane - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]
